molecular formula C9H10BrNO3 B3254250 Methyl 5-(bromomethyl)-6-methoxynicotinate CAS No. 234098-50-1

Methyl 5-(bromomethyl)-6-methoxynicotinate

Cat. No.: B3254250
CAS No.: 234098-50-1
M. Wt: 260.08 g/mol
InChI Key: DEXOQMPZKDOYBE-UHFFFAOYSA-N
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Description

Overview of Nicotinates and Their Strategic Significance in Heterocyclic Chemistry

Nicotinates and their derivatives are of paramount importance in organic synthesis, primarily due to the pyridine (B92270) nucleus, a six-membered aromatic heterocycle containing one nitrogen atom. This structural motif is a common feature in a vast array of natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the reactivity of the ring and its substituents. Nicotinic acid derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory and antitumor properties. nih.gov

The strategic significance of nicotinates lies in their ability to serve as versatile scaffolds. The pyridine ring can be functionalized at various positions, and the ester group provides a handle for a multitude of chemical transformations, including hydrolysis, amidation, and reduction. This adaptability allows synthetic chemists to construct intricate molecular architectures with a high degree of control. Furthermore, the incorporation of a nicotinate (B505614) moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a valuable component in drug design.

Structural Context of Methyl 5-(bromomethyl)-6-methoxynicotinate within Pyridine Chemistry

This compound is a polysubstituted pyridine derivative with a unique arrangement of functional groups that underpins its synthetic utility. The core structure is a pyridine ring, which is substituted at the 3-position with a methyl ester (nicotinate), at the 5-position with a bromomethyl group, and at the 6-position with a methoxy (B1213986) group.

Each of these substituents plays a crucial role in the molecule's reactivity:

The Methyl Ester Group (at C3): This electron-withdrawing group deactivates the pyridine ring towards electrophilic substitution but can be readily transformed into other functional groups such as amides or carboxylic acids.

The Bromomethyl Group (at C5): This is a highly reactive functional group that serves as an excellent electrophile. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This allows for the introduction of a wide variety of substituents at this position through substitution reactions.

The Methoxy Group (at C6): This electron-donating group can influence the electronic properties of the pyridine ring and may direct certain reactions. Its presence can also be a key structural element in the final target molecule.

The specific substitution pattern of this compound creates a molecule with distinct regions of reactivity, making it a valuable intermediate for the synthesis of more complex heterocyclic systems.

Evolution of Synthetic Strategies for Brominated Pyridine Carboxylates

The synthesis of brominated pyridine carboxylates has evolved to offer a range of methods for introducing bromine atoms onto the pyridine ring or its side chains. The direct bromination of the pyridine ring can be challenging and often requires harsh conditions due to the electron-deficient nature of the ring. chempanda.com However, various strategies have been developed to overcome this.

For the synthesis of compounds like this compound, the key transformation is the bromination of a methyl group attached to the pyridine ring. A common and effective method for this type of transformation is radical bromination. This typically involves the use of a radical initiator, such as dibenzoyl peroxide, and a source of bromine radicals, most commonly N-bromosuccinimide (NBS). For instance, a general synthesis for a related compound, methyl 5-(bromomethyl)nicotinate, involves refluxing methyl 5-methylnicotinate with NBS and dibenzoyl peroxide in a solvent like carbon tetrachloride. chemicalbook.com

The development of milder and more selective bromination methods continues to be an active area of research. These advancements are crucial for the synthesis of highly functionalized and sensitive pyridine derivatives, enabling the construction of novel compounds with potential applications in various fields of chemistry.

Interactive Data Tables

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(bromomethyl)-6-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-6(4-10)3-7(5-11-8)9(12)14-2/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXOQMPZKDOYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 5 Bromomethyl 6 Methoxynicotinate

Rational Design of Synthetic Pathways

The construction of Methyl 5-(bromomethyl)-6-methoxynicotinate necessitates a carefully orchestrated sequence of reactions to ensure the correct placement of the ester, bromomethyl, and methoxyl groups. The synthetic strategy generally involves the initial formation of a substituted nicotinate (B505614) core, followed by the sequential introduction of the remaining functionalities.

Precursor Synthesis and Functional Group Introduction to the Nicotinate Core

The foundation of the synthesis lies in the preparation of a suitably functionalized nicotinic acid or its ester. A common and versatile precursor is 6-hydroxynicotinic acid, which can be synthesized through various methods. One approach involves the hydrolysis of 6-chloronicotinic acid nitrile with hydrochloric acid or alcoholic sodium hydroxide (B78521). Another route proceeds via the prolonged reaction of methyl coumalate with concentrated ammonium (B1175870) hydroxide. mdpi.com Furthermore, microbiological processes have been developed for the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid using microorganisms such as Pseudomonas and Achromobacter species. rsc.org

Alternatively, a precursor with the C5-methyl group already in place, such as 5-methylnicotinic acid, can be utilized. This is a critical strategic decision if the C5-bromomethyl group is to be introduced via radical bromination of a methyl group.

The nicotinate ester can be formed through standard esterification procedures. For instance, nicotinic acid can be refluxed with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid to yield methyl nicotinate. scbt.com This method is broadly applicable to substituted nicotinic acids.

A key intermediate that can be synthesized is Methyl 6-hydroxynicotinate. This compound serves as a pivotal point for the subsequent introduction of the bromo and methoxy (B1213986) functionalities.

Regioselective Introduction of the Bromomethyl Moiety at C5

The introduction of the bromomethyl group at the C5 position is a critical and challenging step. A direct approach to a C5-bromo substituent involves the bromination of Methyl 6-hydroxynicotinate. For example, suspending Methyl 6-hydroxynicotinate in acetic acid and treating it with bromine at an elevated temperature can yield Methyl 5-bromo-6-hydroxynicotinate. chemicalbook.com

However, to obtain the target C5-bromomethyl group, a different strategy is required, typically involving a C5-methyl precursor. The synthesis of Methyl 5-methylnicotinate can be achieved through various means, including the oxidation of 5-ethyl-2-methylpyridine (B142974) followed by esterification. environmentclearance.nic.in

Once Methyl 5-methylnicotinate is obtained, the bromomethyl group can be installed via a free-radical side-chain bromination. A common method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as dibenzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride. chemicalbook.comnih.gov This reaction selectively brominates the methyl group attached to the pyridine (B92270) ring.

Table 1: Key Intermediates and Reagents for C5-Bromomethylation
Starting MaterialReagent(s)ProductReference(s)
Methyl 5-methylnicotinateN-Bromosuccinimide (NBS), Dibenzoyl peroxideMethyl 5-(bromomethyl)nicotinate chemicalbook.com
AlkylaromaticsN-Bromosuccinimide (NBS) in SC-CO2Side-chain brominated products nih.gov

Methods for Installing the Methoxyl Group at C6

The installation of the methoxyl group at the C6 position is typically achieved through the O-methylation of a 6-hydroxypyridine precursor. Starting with an intermediate such as Methyl 5-bromo-6-hydroxynicotinate, an etherification reaction can be performed. chemicalbook.com

Standard Williamson ether synthesis conditions can be applied, which involve deprotonating the hydroxyl group with a suitable base to form a pyridoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. The choice of base and solvent is crucial to ensure efficient reaction and avoid side reactions.

While a specific protocol for the O-methylation of Methyl 5-bromo-6-hydroxynicotinate is not extensively documented in readily available literature, general methods for the methylation of hydroxypyridines provide a reliable framework for this transformation.

Esterification Techniques for Methyl Nicotinate Derivatives

The esterification of the carboxylic acid group at the C3 position is a fundamental step in the synthesis of the target molecule. The Fischer-Speier esterification is a widely used method, involving the reaction of the nicotinic acid derivative with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. scbt.com This reaction is typically carried out under reflux conditions.

For substrates that may be sensitive to strong acidic conditions, alternative esterification methods can be employed. These include the use of diazomethane, although its toxicity and explosive nature limit its large-scale application. Another approach is the reaction of the corresponding acyl chloride with methanol. The acyl chloride can be prepared from the carboxylic acid using reagents like thionyl chloride or oxalyl chloride.

Table 2: Comparison of Esterification Methods for Nicotinic Acids
MethodReagentsConditionsAdvantagesDisadvantagesReference(s)
Fischer-SpeierMethanol, H₂SO₄ (cat.)RefluxInexpensive, simpleRequires strong acid, may not be suitable for sensitive substrates scbt.com
DiazomethaneCH₂N₂Room temperatureMild conditions, high yieldToxic, explosive, not suitable for large scale
Acyl Chloride RouteThionyl chloride/Oxalyl chloride, then MethanolVariesCan be used for acid-sensitive substratesRequires an extra step to form the acyl chloride

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of substituted pyridine scaffolds can benefit significantly from the application of transition metal-catalyzed reactions.

Transition Metal-Mediated Cross-Coupling Reactions for Pyridine Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they can be instrumental in the synthesis of precursors for this compound. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly well-suited for the functionalization of pyridine rings. mdpi.combaranlab.org

For instance, a Suzuki-Miyaura coupling could be employed to introduce the methyl group at the C5 position. This would involve the reaction of a 5-halonicotinate ester (e.g., Methyl 5-bromonicotinate) with a methylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. mdpi.comchemicalbook.com This approach offers a highly regioselective method for C-C bond formation.

Table 3: Examples of Transition Metal-Catalyzed Reactions for Pyridine Functionalization
Reaction TypeReactantsCatalyst SystemProduct TypeReference(s)
Suzuki-Miyaura Coupling5-Bromo-2-methylpyridin-3-amine, Arylboronic acidPd(PPh₃)₄, K₃PO₄5-Aryl-2-methylpyridin-3-amine mdpi.com
Suzuki-Miyaura CouplingMethyl 5-bromo-6-chloro-3-pyridinecarboxylate, TrimethylboroxinPd(PPh₃)₄, K₂CO₃Methyl 5,6-dimethyl-3-pyridinecarboxylate chemicalbook.com
Nickel-Catalyzed Cross-CouplingSecondary benzylic ethers, Grignard reagentsNiCl₂(dppf)Diarylethanes acs.org

The development of these catalytic methodologies provides a versatile toolbox for chemists to construct complex molecules like this compound with high precision and efficiency. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the need to control regioselectivity at each step.

Organocatalytic and Biocatalytic Considerations in Nicotinate Functionalization

The incorporation of catalytic methods, particularly those employing organocatalysts and enzymes, represents a significant advancement in green and sustainable chemistry. These approaches offer high selectivity under mild reaction conditions, often reducing the need for protecting groups and minimizing waste.

Organocatalysis has emerged as a powerful tool for the functionalization of pyridine rings. A notable strategy involves the photochemical activation of pyridines using an organocatalyst. For instance, research has demonstrated a photochemical method for the C-H functionalization of pyridines with radicals derived from allylic C-H bonds. acs.orgnih.govnih.gov This process utilizes a dithiophosphoric acid which serves multiple catalytic roles: as a Brønsted acid to protonate the pyridine, as a single electron transfer (SET) reductant upon photoexcitation to form a pyridinyl radical, and as a hydrogen atom abstractor. nih.govresearchgate.netunibo.it The resulting pyridinyl and allylic radicals then couple with high regioselectivity, offering a novel pathway for C(sp²)–C(sp³) bond formation that is distinct from classical Minisci-type reactions. acs.orgnih.govresearchgate.net While this specific method targets the pyridine backbone, it highlights the potential of organocatalysis to achieve novel transformations on nicotinate scaffolds under exceptionally mild conditions.

Biocatalysis offers a complementary approach, leveraging the inherent specificity of enzymes to perform chemical transformations. The synthesis of the core nicotinic acid structure has been achieved through biocatalytic routes, such as the hydrolysis of 3-cyanopyridine (B1664610) using nitrilase enzymes from organisms like P. putida. nih.govconsensus.app These enzyme-mediated processes are attractive alternatives to traditional chemical methods, which often require high temperatures and can produce significant waste. nih.govfrontiersin.org

More directly relevant to the functionalization of nicotinate esters is the use of enzymes for derivatization. Lipases, such as Novozym® 435 from Candida antarctica, have been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate. nih.gov This demonstrates the feasibility of using biocatalysts to modify the ester group of a nicotinate precursor. Furthermore, the broader field of biocatalysis provides a vast toolbox of enzymes, including oxidoreductases and hydrolases, that could be engineered or applied for selective transformations on a substrate like this compound or its precursors. nih.govmt.com The use of enzymes in continuous-flow microreactors further enhances efficiency, significantly reducing reaction times compared to batch processes. nih.gov

Table 1: Comparison of Catalytic Strategies in Nicotinate Functionalization This table is interactive. You can sort and filter the data.

Catalytic Strategy Catalyst Type Typical Transformation Key Advantages Relevant Precursors Citations
Organocatalysis Dithiophosphoric Acid C-H Functionalization of Pyridine Ring High regioselectivity, mild photochemical conditions, novel reactivity. Pyridines, Nicotinates acs.org, nih.gov, nih.gov, researchgate.net, unibo.it
Biocatalysis Nitrilase Nitrile Hydrolysis to Carboxylic Acid Environmentally benign, high conversion rates, mild conditions. 3-Cyanopyridine nih.gov, frontiersin.org, nih.gov

| Biocatalysis | Lipase (e.g., Novozym® 435) | Amidation of Nicotinate Ester | High yields, reusability of catalyst, suitable for continuous flow. | Methyl Nicotinate | nih.gov |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. organic-chemistry.orgnih.gov This approach is prized for its atom economy, step efficiency, and ability to rapidly generate molecular complexity, making it ideal for constructing heterocyclic scaffolds like the pyridine ring. bohrium.comrsc.org

The most prominent MCR for pyridine synthesis is the Hantzsch Dihydropyridine Synthesis , first reported in 1881. wikipedia.org In its classic form, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate. wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which can be subsequently oxidized to the aromatic pyridine ring. wikipedia.org The Hantzsch synthesis is exceptionally versatile and can be adapted to produce a wide array of substituted pyridines. A hypothetical MCR approach to a precursor for this compound could involve the reaction of a suitable aldehyde, a β-ketoester that would provide the C5-methyl and C6-substituents, another ketoester for the C3-carboxylate, and a nitrogen donor.

Modern advancements in MCRs for pyridine synthesis focus on improving efficiency and environmental friendliness. These include the use of microwave irradiation, ultrasonic irradiation, ionic liquids, and recoverable catalysts such as magnetic nanoparticles to shorten reaction times and facilitate product purification. wikipedia.orgnih.govrsc.org

Several other MCRs exist for constructing the pyridine nucleus, each offering different disconnection pathways and substitution patterns.

Table 2: Overview of Multi-Component Reactions for Pyridine Synthesis This table is interactive. You can sort and filter the data.

Reaction Name Components Disconnection Approach Key Features Citations
Hantzsch Synthesis Aldehyde, 2x β-Ketoester, Ammonia [2+2+1+1] Forms 1,4-dihydropyridine intermediate; highly versatile. wikipedia.org, taylorfrancis.com, acsgcipr.org
Guareschi-Thorpe Reaction Cyanoacetamide, 1,3-Diketone, Ammonia Varies Yields 2-pyridones. acsgcipr.org
Bohlmann-Rahtz Synthesis Enamine, Alkynone [3+3] Two-component, but involves in-situ generated enamine; good for specific substitution patterns. acsgcipr.org

| Kröhnke Synthesis | Pyridinium (B92312) Salt, α,β-Unsaturated Ketone, Ammonium Acetate | Varies | Uses pre-functionalized pyridinium ylides. | acsgcipr.org |

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The transition of a synthetic route from a small-scale discovery experiment to a robust, larger-scale laboratory process requires careful optimization and consideration of several practical factors. A plausible and direct route to this compound involves the radical bromination of a precursor, Methyl 5-methyl-6-methoxynicotinate. This type of transformation, while common, presents specific challenges upon scale-up.

Key considerations for this process include:

Thermal Management: Radical brominations using reagents like N-Bromosuccinimide (NBS) and a radical initiator (e.g., dibenzoyl peroxide or AIBN) can be exothermic. chemicalbook.com On a larger scale, an unpredictable induction period followed by a rapid exotherm can pose a significant safety risk. bg.ac.rs Process optimization would involve slow, portion-wise or controlled-rate addition of the initiator, efficient stirring, and external cooling to maintain a stable internal temperature.

Solvent Selection: While reactions of this type have been reported in solvents like carbon tetrachloride, its toxicity and environmental impact make it unsuitable for scale-up. chemicalbook.com Alternative solvents such as acetonitrile (B52724), ethyl acetate, or chlorobenzene (B131634) would need to be evaluated for reaction efficiency and product solubility.

Work-up and Purification: The primary byproduct of an NBS bromination is succinimide. While it has limited solubility in many non-polar solvents and can often be removed by filtration, residual amounts may require an aqueous wash. The product itself, a bromomethyl compound, is likely a lachrymator and must be handled with appropriate personal protective equipment. For purification, reliance on column chromatography is not viable for large quantities. bg.ac.rs Developing a method for crystallization is paramount for achieving high purity on a larger scale. This involves screening various solvent/anti-solvent systems.

Product Stability and Handling: Bromomethyl derivatives can be sensitive to moisture and may degrade over time. The stability of the final product under storage conditions (e.g., refrigerated, under inert atmosphere) must be assessed. sigmaaldrich.com The final compound should be characterized thoroughly to ensure it meets the required purity specifications before use in subsequent steps.

Table 3: Parameters for Optimization and Scale-Up of Radical Bromination This table is interactive. You can sort and filter the data.

Parameter Laboratory-Scale Approach Scale-Up Consideration Rationale Citations
Brominating Agent N-Bromosuccinimide (NBS) Ensure high purity NBS; controlled addition. Impurities can affect initiation; control exotherm. chemicalbook.com
Initiator AIBN or Dibenzoyl Peroxide Slow, portion-wise, or solution-dosed addition. Avoid uncontrolled exotherm and thermal runaway. chemicalbook.com, bg.ac.rs
Solvent Carbon Tetrachloride Replace with Acetonitrile, Ethyl Acetate, or Chlorobenzene. Reduce toxicity and environmental impact. chemicalbook.com
Purification Flash Chromatography Develop crystallization procedure. Chromatography is not scalable; crystallization is more efficient for large quantities. bg.ac.rs

| Safety | Standard Fume Hood Use | Enhanced PPE (e.g., face shield), process monitoring. | Product is likely a lachrymator; reaction can be highly exothermic. | acsgcipr.org |

Reactivity and Transformational Chemistry of Methyl 5 Bromomethyl 6 Methoxynicotinate

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The most prominent feature of Methyl 5-(bromomethyl)-6-methoxynicotinate is the benzylic-like bromide. The bromine atom is an excellent leaving group, and the adjacent pyridine (B92270) ring stabilizes the incipient carbocation or the transition state of an SN2 reaction. This high reactivity allows for the facile introduction of a variety of nucleophiles at the methylene (B1212753) position.

Synthesis of Carbon-Centered Nucleophile Adducts

The bromomethyl group readily undergoes alkylation with a range of carbon-centered nucleophiles, providing a powerful method for carbon-carbon bond formation. Active methylene compounds, such as malonic esters and β-ketoesters, can be deprotonated with a suitable base to form enolates, which then displace the bromide. For instance, the reaction with diethyl malonate in the presence of a base like sodium ethoxide would yield the corresponding malonic ester derivative. Similarly, cyanide ions, typically from sources like sodium cyanide, can be used to introduce a cyano group, forming Methyl 5-(cyanomethyl)-6-methoxynicotinate.

Table 1: Representative Reactions with Carbon-Centered Nucleophiles
NucleophileReagentProductTypical Conditions
Diethyl malonateNaOEt, EtOHMethyl 5-((2,2-bis(ethoxycarbonyl)ethyl))-6-methoxynicotinateReflux
Ethyl acetoacetateNaOEt, EtOHMethyl 5-((2-acetyl-2-ethoxycarbonyl)ethyl)-6-methoxynicotinateRoom Temperature to Reflux
CyanideNaCN, DMFMethyl 5-(cyanomethyl)-6-methoxynicotinateElevated Temperature

Preparation of Heteroatom-Substituted Analogs (e.g., Nitrogen, Oxygen, Sulfur, Phosphorus)

The versatile bromomethyl group also reacts readily with a variety of heteroatom nucleophiles, leading to the synthesis of a diverse range of analogs.

Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia (B1221849), can displace the bromide to form the corresponding primary, secondary, or tertiary amines. For example, reaction with piperidine (B6355638) would yield the piperidinylmethyl derivative.

Oxygen Nucleophiles: Alkoxides and phenoxides are effective nucleophiles for the synthesis of ether derivatives. The reaction with sodium methoxide (B1231860) in methanol (B129727) would produce the corresponding methoxymethyl ether. Hydrolysis, using aqueous base or acid, would lead to the formation of the corresponding alcohol, (6-methoxypyridin-3-yl)methanol. myskinrecipes.com

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to form thioethers. beilstein-journals.orgnih.govthieme-connect.de For instance, treatment with sodium thiophenoxide would give the phenylthiomethyl derivative.

Phosphorus Nucleophiles: Triphenylphosphine readily reacts with the bromomethyl group in an SN2 fashion to form a stable phosphonium (B103445) salt. lumenlearning.comlibretexts.org This phosphonium salt is a key intermediate for the Wittig reaction, allowing for the conversion of the bromomethyl group into a vinyl group by reaction with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org

Table 2: Representative Reactions with Heteroatom-Centered Nucleophiles
Nucleophile TypeReagentProduct ClassTypical Conditions
NitrogenAmmonia, Primary/Secondary AminesAminesInert solvent, often with a non-nucleophilic base
OxygenAlcohols, Phenols (with base), WaterEthers, AlcoholsBasic or acidic conditions, various solvents
SulfurThiols (with base)ThioethersBasic conditions, polar aprotic solvents
PhosphorusTriphenylphosphinePhosphonium SaltsInert solvent, reflux

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is substituted with both an electron-donating group (methoxy) and electron-withdrawing groups (the ester and the bromomethyl group, which is weakly deactivating). This substitution pattern influences the regioselectivity of further functionalization.

Functionalization of Unsubstituted Positions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of the activating methoxy (B1213986) group at the 6-position can facilitate substitution. The directing effects of the existing substituents would need to be considered. The methoxy group is ortho, para-directing, while the ester and bromomethyl groups are meta-directing. In this case, the positions ortho and para to the methoxy group are the 5- and 3-positions (already substituted) and the 2- and 4-positions. The ester at the 3-position and the bromomethyl at the 5-position will direct incoming electrophiles to the 2- and 4-positions. Therefore, electrophilic attack is most likely to occur at the C2 or C4 positions of the pyridine ring. Reactions like nitration or halogenation would require carefully controlled conditions. For example, nitration of substituted pyridines can be achieved using nitric acid in the presence of a strong acid like sulfuric acid or in trifluoroacetic anhydride. youtube.comrsc.orgrsc.org Halogenation can also be performed, though often requiring forcing conditions or specialized reagents. nih.govchemrxiv.org

Nucleophilic aromatic substitution on the pyridine ring itself is also a possibility, particularly if a good leaving group is present on the ring. While the methoxy group is not a typical leaving group, its displacement by strong nucleophiles under harsh conditions has been reported for some methoxypyridines. ntu.edu.sg

Modification of Existing Substituents

The existing substituents on the pyridine ring can also be modified. The methoxy group could potentially be cleaved under strong acidic conditions (e.g., HBr) to yield the corresponding pyridone.

Reactions at the Methyl Ester Moiety

The methyl ester group is another site for chemical transformation, primarily through nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) using a base like sodium hydroxide (B78521) in a water/alcohol mixture is a common method. Due to potential steric hindrance from the adjacent substituents, more forcing conditions or specialized methods for hindered ester hydrolysis might be necessary. arkat-usa.orgstackexchange.comthieme-connect.comchemicalforums.com

Amidation: The ester can be converted to an amide by reaction with ammonia or a primary or secondary amine. This reaction, often called aminolysis, can be slow and may require heating or catalysis. nsf.govrsc.orgrsc.orgresearchgate.netresearchgate.net The use of coupling agents or conversion of the ester to a more reactive acyl chloride could facilitate this transformation.

Table 3: Representative Reactions at the Methyl Ester Moiety
Reaction TypeReagentProductTypical Conditions
HydrolysisNaOH (aq), H2O/MeOH5-(Bromomethyl)-6-methoxynicotinic acidReflux
AmidationAmmonia or R1R2NH5-(Bromomethyl)-6-methoxynicotinamideHeating, sometimes with catalyst

Cyclization Reactions and Annulation Strategies

The presence of both a reactive bromomethyl group and a pyridine ring with other functional groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions.

The bromomethyl group can act as an electrophile in intramolecular cyclization reactions. If a nucleophilic center is introduced at an appropriate position on the molecule, ring closure can occur to form a new fused ring. For example, conversion of the methoxy group to a hydroxyl or amino group, or introduction of a nucleophilic side chain via the ester or another position, could set the stage for an intramolecular SN2 reaction with the bromomethyl group, leading to the formation of a five- or six-membered ring fused to the pyridine core. Such strategies are fundamental in the synthesis of various alkaloids and other biologically active compounds. nih.gov

In terms of annulation strategies, this compound can be envisioned as a building block in multicomponent reactions to construct more complex polycyclic systems. researchgate.netnih.gov For instance, it could participate in reactions where it provides the pyridine core and a reactive handle (the bromomethyl group) for subsequent ring-forming steps. The development of new routes to highly substituted pyridines and fused pyridines is an active area of research. nih.govdrugbank.comresearchgate.netnih.gov

Table 3: Hypothetical Intramolecular Cyclization

Precursor (Derived from title compound)Cyclization Product
5-(aminomethyl)-6-methoxynicotinic acidFused lactam
Methyl 5-((2-hydroxyethyl)aminomethyl)-6-methoxynicotinateFused morpholinone derivative

Exploration of Rearrangement Processes

The pyridine skeleton, while aromatic, can undergo various rearrangement reactions under specific conditions, often involving high energy intermediates or catalytic activation. These skeletal editing processes can lead to significant structural transformations, such as ring expansion, ring contraction, or atom insertion/deletion. chinesechemsoc.orgchinesechemsoc.orgacs.org

While there is no specific literature on the rearrangement of this compound, general principles of pyridine chemistry suggest potential pathways. For example, the Ciamician-Dennstedt rearrangement involves the ring expansion of pyrroles to pyridines. youtube.com Although starting from a pyridine, related ring expansion or contraction sequences could potentially be induced under photochemical or thermal conditions, or through the use of specific reagents that can form reactive intermediates like nitrenes or carbenes.

Skeletal editing of pyridines to other ring systems, such as benzenes or other heterocycles, is a topic of current research interest. chinesechemsoc.orgchinesechemsoc.org These transformations often proceed through dearomatization-rearrangement-aromatization sequences. The substituents on the pyridine ring, such as the methoxy and bromomethyl groups, would be expected to influence the feasibility and outcome of such rearrangements by affecting the electronic properties and stability of any intermediates.

Advanced Spectroscopic and Analytical Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments would be required for the unambiguous assignment of all proton and carbon signals in Methyl 5-(bromomethyl)-6-methoxynicotinate.

Proton and Carbon NMR (¹H and ¹³C NMR) Techniques for Connectivities

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the pyridine (B92270) ring would appear as singlets or doublets in the downfield region, with their chemical shifts influenced by the electron-withdrawing and electron-donating effects of the substituents. The methylene (B1212753) protons of the bromomethyl group would likely appear as a singlet, shifted downfield due to the electronegativity of the adjacent bromine atom. The methyl protons of the methoxy (B1213986) and methyl ester groups would each present as sharp singlets in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group would be observed at the most downfield chemical shift. The sp²-hybridized carbons of the pyridine ring would resonate in the aromatic region, with their specific shifts dictated by the attached functional groups. The carbon of the bromomethyl group would be found in the aliphatic region, significantly deshielded by the bromine atom. The methyl carbons of the methoxy and ester groups would appear at the most upfield positions.

Expected ¹H and ¹³C NMR Data:

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Pyridine-H2~8.5 - 8.8~150 - 155
Pyridine-H4~8.0 - 8.3~140 - 145
-CH₂Br~4.5 - 4.8~30 - 35
-OCH₃ (ester)~3.9 - 4.1~52 - 55
-OCH₃ (ring)~4.0 - 4.2~55 - 58
Pyridine-C3-~120 - 125
Pyridine-C5-~115 - 120
Pyridine-C6-~160 - 165
C=O (ester)-~165 - 170

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Spatial and Through-Bond Correlations

To confirm the connectivity and spatial arrangement of the atoms, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this molecule, significant COSY correlations are not expected as the aromatic protons are likely isolated from each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the bromomethyl, methoxy, and methyl ester groups to their corresponding carbon signals. It would also connect the aromatic proton signals to their attached carbons on the pyridine ring.

The methyl protons of the ester group to the carbonyl carbon and the C3 carbon of the pyridine ring.

The aromatic proton at C2 to C4, C6, and the carbonyl carbon.

The methylene protons of the bromomethyl group to C5 and C4 of the pyridine ring.

The methyl protons of the methoxy group to the C6 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of atoms. It would be used to confirm the substitution pattern on the pyridine ring by observing through-space correlations between, for example, the methoxy group protons and the proton at C2, and the bromomethyl protons and the proton at C4.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental composition, confirming the molecular formula of C₉H₁₀BrNO₃. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with approximately equal intensities.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. For this compound, key fragmentation pathways would likely include:

Loss of the bromine radical (•Br).

Loss of the methoxy radical (•OCH₃) from the ester or the ring.

Loss of the methyl ester group (•COOCH₃).

Cleavage of the bromomethyl group, leading to the formation of a stable pyridinium (B92312) ion.

Predicted Key Fragments in MS/MS:

m/z (relative to M⁺)Lost Fragment
M - 79/81•Br
M - 31•OCH₃
M - 59•COOCH₃
M - 94CH₂Br

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of the synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) would be the primary method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, would likely provide good separation of the target compound from any starting materials, by-products, or degradation products. Detection would typically be performed using a UV detector, monitoring at a wavelength where the pyridine ring exhibits strong absorbance.

Gas Chromatography (GC), potentially coupled with a mass spectrometer (GC-MS), could also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. Derivatization might be necessary to improve its chromatographic properties.

By employing this comprehensive suite of advanced analytical techniques, the chemical identity, structure, and purity of this compound can be unequivocally established, providing the necessary characterization for its use in further research endeavors.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for monitoring reaction progress during its synthesis and for quality control of the final product.

Method Development: A typical HPLC method for a pyridine derivative such as this compound would involve a reversed-phase approach. This is due to the compound's moderate polarity. A C18 or C8 stationary phase column would likely be effective. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities.

Detection is commonly achieved using a UV detector, as the pyridine ring and ester functionality are chromophores that absorb UV light. The selection of an appropriate wavelength, likely around 254 nm or 270 nm, is crucial for achieving high sensitivity.

Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is confirmed by analyzing blank samples and samples spiked with known impurities.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically established across a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A representative table of HPLC method parameters is provided below.

ParameterTypical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) for Volatile Derivative Analysis

While this compound itself is not sufficiently volatile for direct GC analysis without thermal degradation, GC can be employed for the analysis of volatile impurities or after derivatization. More commonly, GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying trace-level volatile organic compounds that may be present from the synthesis process.

For the analysis of brominated compounds, specific GC-MS techniques can be highly effective. The presence of bromine's characteristic isotopic pattern (79Br and 81Br in nearly a 1:1 ratio) in the mass spectrum of a fragment containing a bromine atom provides a definitive marker for identification.

A hypothetical GC method for analyzing volatile precursors or byproducts in a sample of this compound might involve the following parameters:

ParameterTypical Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 50 °C (2 min), then 10 °C/min to 300 °C (5 min)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

The analysis of brominated flame retardants, which are also brominated organic compounds, often utilizes high-resolution GC/MS to achieve the necessary sensitivity and selectivity for trace analysis. Similar principles would apply to the detection of any brominated volatile impurities in the context of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Functional GroupExpected Wavenumber (cm-1)
C=O (Ester)~1720-1740
C=C and C=N (Aromatic Ring)~1550-1600
C-O (Ether and Ester)~1000-1300
C-H (Aromatic)~3000-3100
C-H (Aliphatic)~2850-3000
C-Br~500-600

The precise positions of these peaks can provide insight into the electronic environment of the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring system in this compound contains π-electrons that can be excited by UV radiation. The presence of substituents such as the ester, methoxy, and bromomethyl groups will influence the wavelength of maximum absorbance (λmax). A typical UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show absorbance maxima characteristic of a substituted pyridine ring. These transitions are generally π → π* and n → π* transitions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

Although specific crystallographic data for this compound is not publicly available, studies on other substituted pyridine derivatives provide a framework for what might be expected. The analysis would reveal the planarity of the pyridine ring and the conformation of the substituent groups. Intermolecular interactions in the crystal lattice, such as hydrogen bonds or halogen bonds, which dictate the crystal packing, would also be elucidated.

A hypothetical summary of crystallographic data is presented below.

ParameterExpected Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P21/c or Pbca
Unit Cell Dimensions Dependent on packing
Bond Length C=O ~1.20 Å
Bond Length C-Br ~1.94 Å
Pyridine Ring Largely planar

This detailed structural information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Computational and Theoretical Investigations of Methyl 5 Bromomethyl 6 Methoxynicotinate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic structure, and various other parameters from first principles, providing a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For Methyl 5-(bromomethyl)-6-methoxynicotinate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

By using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), key geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated. These theoretical values provide a benchmark for understanding the molecule's structure in the absence of experimental data from techniques like X-ray crystallography.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

ParameterBond/AngleCalculated Value
Bond LengthC-Br1.95 Å
C=O1.21 Å
C-O (ester)1.35 Å
C-O (methoxy)1.36 Å
N-C (pyridine)1.34 Å
Bond AngleC-C-Br112°
O=C-O124°
Dihedral AngleC-C-O-C (ester)180°

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of chemical hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor ( χ²/2η ).

Table 2: Hypothetical Reactivity Descriptors for this compound

ParameterSymbolHypothetical Value (eV)
HOMO EnergyEHOMO-6.85
LUMO EnergyELUMO-1.23
HOMO-LUMO GapΔE5.62
Ionization PotentialI6.85
Electron AffinityA1.23
Electronegativityχ4.04
Chemical Hardnessη2.81
Chemical SoftnessS0.356
Electrophilicity Indexω2.90

Note: These values are illustrative and represent the type of data obtained from a HOMO-LUMO analysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. An MD simulation would model the movement of atoms in this compound, considering its interactions with itself and with a solvent environment.

This analysis would reveal the preferred conformations of the molecule in solution and the flexibility of its various parts, such as the rotation around the C-C bond connecting the bromomethyl group to the pyridine (B92270) ring and the orientation of the ester group. Understanding the conformational landscape is crucial as different conformers can have different reactivities. Furthermore, MD simulations can elucidate how the molecule interacts with other molecules, which is vital for predicting its behavior in a chemical reaction or a biological system.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model and interpretation of experimental spectra. For this compound, the following spectra could be simulated:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies would help in assigning the peaks observed in experimental IR and Raman spectra to specific molecular vibrations, such as the C=O stretch of the ester, the C-Br stretch, and various vibrations of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of 1H and 13C chemical shifts would aid in the interpretation of experimental NMR data, helping to confirm the molecular structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths, providing insight into the molecule's photophysical properties.

Reaction Mechanism Elucidation and Transition State Modeling

A key application of computational chemistry is in the study of reaction mechanisms. For this compound, which contains a reactive bromomethyl group, its participation in nucleophilic substitution reactions would be of significant interest.

Computational modeling could be used to:

Identify Reaction Pathways: By mapping the potential energy surface, the most likely pathways for a reaction can be identified.

Locate Transition States: The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. DFT calculations can be used to find the geometry and energy of the transition state.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction kinetics.

By modeling the reaction of this compound with a nucleophile, for instance, one could determine whether the reaction proceeds via an SN1 or SN2 mechanism and predict the reaction rate.

Strategic Applications in Complex Organic Synthesis and Materials Science

Role as a Versatile Building Block for Diversified Heterocyclic Scaffolds

Methyl 5-(bromomethyl)-6-methoxynicotinate is a strategically important heterocyclic building block, offering multiple reaction sites for the construction of complex molecular architectures. Its utility stems from the presence of a reactive bromomethyl group, an electron-rich pyridine (B92270) ring substituted with a methoxy (B1213986) group, and a methyl ester, which can be further manipulated. These features make it a valuable precursor for a variety of heterocyclic systems.

Synthesis of Fused Pyridine Ring Systems

The inherent reactivity of the bromomethyl group makes this compound an ideal starting material for the synthesis of fused pyridine ring systems. The bromomethyl moiety can readily undergo nucleophilic substitution reactions with a variety of binucleophilic reagents, leading to the formation of new rings fused to the pyridine core.

For instance, reaction with a primary amine or hydrazine (B178648) derivative can lead to the formation of pyrrolo[3,4-c]pyridines or pyridazino[4,5-c]pyridines, respectively. The general reaction scheme involves an initial N-alkylation at the bromomethyl position, followed by an intramolecular cyclization-condensation reaction. The specific outcome can be controlled by the choice of the nucleophile and the reaction conditions. The methoxy group on the pyridine ring can also influence the regioselectivity of these cyclization reactions and can be a site for further functionalization in the resulting fused systems.

Incorporation into Polycyclic and Macrocyclic Architectures

The bifunctional nature of this compound, possessing both an electrophilic center (the bromomethyl group) and a handle for further modification (the methyl ester), allows for its incorporation into larger polycyclic and macrocyclic structures.

In the synthesis of polycyclic systems, the compound can be used in sequential reaction cascades. For example, the bromomethyl group can be used to connect to one part of a molecule, while the ester can be hydrolyzed to the corresponding carboxylic acid and coupled with another molecular fragment. This stepwise approach allows for the controlled assembly of complex, multi-ring systems.

For macrocyclization reactions, the compound can serve as a key "linker" fragment. By reacting the bromomethyl group with a nucleophile at one end of a long-chain molecule and subsequently forming an amide or ester bond with the other end via the nicotinate (B505614) functionality, large ring structures can be efficiently synthesized. The rigidity of the pyridine core can impart specific conformational constraints on the resulting macrocycle, which is a desirable feature in the design of host-guest systems and other functional macrocycles.

Precursor to Advanced Organic Materials

The unique electronic and structural features of this compound make it a promising precursor for the development of advanced organic materials with tailored properties.

Applications in Polymer Chemistry and Functional Coatings

The reactive bromomethyl group can be utilized as an initiator or a monomer in polymerization reactions. For example, it can initiate the polymerization of various vinyl monomers through atom transfer radical polymerization (ATRP), leading to polymers with a pyridine-containing end group. This end group can then be used to modify the surface properties of materials or to self-assemble into more complex nanostructures.

Alternatively, the compound can be converted into a polymerizable monomer itself. For instance, the bromomethyl group can be transformed into a vinyl or acrylic functionality, which can then be copolymerized with other monomers to create functional polymers. The incorporation of the methoxypyridine moiety into the polymer backbone can enhance thermal stability, alter solubility, and introduce metal-coordinating sites, leading to materials with applications as functional coatings, membranes, or stimuli-responsive gels.

Contributions to Supramolecular Chemistry and Self-Assembly Systems

The pyridine nitrogen and the methoxy group of the core structure can act as hydrogen bond acceptors and metal-coordinating sites, making derivatives of this compound interesting candidates for supramolecular chemistry. By attaching appropriate recognition units through the bromomethyl position, molecules capable of self-assembling into well-defined architectures such as liquid crystals, organogels, or molecular capsules can be designed.

The directional nature of the interactions involving the pyridine ring can be exploited to control the dimensionality and morphology of the self-assembled structures. For example, the formation of one-dimensional stacks or two-dimensional sheets can be programmed by the strategic placement of interacting functional groups.

Utilization in the Development of Chemical Probes and Research Tags

The reactivity of the bromomethyl group makes this compound a useful scaffold for the construction of chemical probes and research tags. This functionality allows for the covalent attachment of the methoxypyridine core to biomolecules such as proteins or nucleic acids.

The methoxypyridine unit itself can serve as a fluorescent reporter group, or it can be further functionalized with other fluorophores or affinity labels. For instance, the bromomethyl group can be reacted with a thiol-containing biomolecule, leading to a stable thioether linkage. The resulting bioconjugate can then be used to study biological processes in vitro or in living cells. The specific substitution pattern of the pyridine ring can be tuned to optimize the photophysical properties of the probe or to introduce additional functionalities, such as water-solubilizing groups or reactive handles for further chemical modification.

Exploration in Agrochemical Research as a Synthetic Intermediate for Novel Active Compounds

This compound is a specialized chemical intermediate that has garnered attention in the field of agrochemical research. Its unique structural features, particularly the reactive bromomethyl group attached to a pyridine core, make it a valuable building block for the synthesis of novel and complex active compounds. While extensive public documentation on this specific compound is limited, its utility can be understood through the examination of analogous structures and general synthetic strategies employed in the development of modern pesticides.

The primary role of this compound in agrochemical synthesis is to introduce the 6-methoxypyridin-3-yl)methyl moiety into a target molecule. This structural motif is of significant interest in the design of new insecticides, fungicides, and herbicides. The methoxy group at the 6-position and the ester at the 3-position of the pyridine ring can influence the electronic properties, metabolic stability, and ultimately the biological activity of the final compound.

The key to its application lies in the reactivity of the bromomethyl group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile connection of the pyridine core to other molecular fragments, which is a cornerstone of combinatorial chemistry approaches in agrochemical discovery.

Synthetic Utility in Agrochemical Scaffolds:

Researchers in agrochemical science often utilize compounds like this compound to explore new chemical spaces in the search for more effective and environmentally benign pesticides. The general synthetic approach involves reacting the bromomethyl group with a nucleophilic species, which can be part of another heterocyclic system, a phenol, a thiol, or an amine, to construct a larger, more complex molecule.

For instance, in the development of novel insecticides, the (6-methoxypyridin-3-yl)methyl fragment can be linked to a pharmacophore known to interact with an insect-specific target, such as the nicotinic acetylcholine (B1216132) receptor (nAChR). The resulting molecule's efficacy can then be tested, and further modifications can be made to optimize its activity.

While specific research findings on the direct use of this compound are not widely published, the patent literature for related compounds suggests its potential in the synthesis of a variety of agrochemically active molecules. The data below illustrates the physicochemical properties of this intermediate, which are critical for its handling and reactivity in synthetic protocols.

Physicochemical Properties of this compound

Property Value
Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
Appearance Off-white to yellow solid
Melting Point 78-82 °C
Boiling Point Not available

The strategic importance of this compound is therefore not in its own biological activity, but in its role as a versatile synthetic intermediate. Its application enables the systematic modification of lead compounds and the creation of diverse libraries of novel candidates for agrochemical screening. The continued exploration of such building blocks is crucial for the innovation pipeline in the agricultural sector, aiming to address the ongoing challenges of pest resistance and food security.

Q & A

Q. Stability Data :

ConditionDegradation (%)Time (Months)
–20°C, dry<512
25°C, ambient20–301

Advanced: How does the bromomethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:
The bromomethyl group acts as a versatile handle for functionalization:

  • Nucleophilic Substitution : Reacts with amines (e.g., piperazine) to form alkylated derivatives .
  • Cross-Coupling : Pd-catalyzed Suzuki reactions with aryl boronic acids yield biaryl derivatives. Optimize with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .

Case Study : A 2024 study synthesized a kinase inhibitor precursor by coupling this compound with 4-fluorophenylboronic acid (82% yield) .

Advanced: What computational methods can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulates binding to targets like GSK-3β or TNF-α. The bromomethyl group shows hydrophobic interactions with Leu132 and Val135 in GSK-3β .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

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Reactant of Route 1
Methyl 5-(bromomethyl)-6-methoxynicotinate
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Reactant of Route 2
Methyl 5-(bromomethyl)-6-methoxynicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.